molecular formula C8H6Br2O B181619 1-(2,5-Dibromophenyl)ethanone CAS No. 32937-55-6

1-(2,5-Dibromophenyl)ethanone

Cat. No.: B181619
CAS No.: 32937-55-6
M. Wt: 277.94 g/mol
InChI Key: QFXROJNBTPMHSS-UHFFFAOYSA-N
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Description

1-(2,5-Dibromophenyl)ethanone is a chemical compound with the molecular formula C8H6Br2O. It is characterized by the presence of two bromine atoms attached to a phenyl ring and an ethanone group. This compound is known for its unique properties and is widely used in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dibromophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of this compound using bromine in the presence of a suitable solvent such as acetic acid . The reaction typically requires refluxing the mixture for a specific duration to achieve the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process may include the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dibromophenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The ethanone group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed:

    Substitution Reactions: Products include substituted phenyl ethanones.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

1-(2,5-Dibromophenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dibromophenyl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in electrophilic substitution reactions, while the ethanone group can undergo nucleophilic addition reactions. These interactions contribute to the compound’s reactivity and potential biological effects .

Comparison with Similar Compounds

  • 1-(2-Bromo-4-hydroxyphenyl)ethanone
  • 1-(5-Amino-2-bromophenyl)ethanone
  • 1-(2-Bromo-5-chlorophenyl)ethanone
  • 1-(2-Bromo-6-fluorophenyl)ethanone

Uniqueness: 1-(2,5-Dibromophenyl)ethanone is unique due to the presence of two bromine atoms on the phenyl ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .

Properties

IUPAC Name

1-(2,5-dibromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXROJNBTPMHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00523209
Record name 1-(2,5-Dibromophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00523209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32937-55-6
Record name 1-(2,5-Dibromophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00523209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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